N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide
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Overview
Description
2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3,4-dichloroaniline with benzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then reacted with phenoxyethylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of high-purity 2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of the compound.
Benzaldehyde: Another precursor used in the initial step of the synthesis.
Phenoxyethylamine: A related compound with similar structural features.
Uniqueness
2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H31Cl2N3O |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C27H31Cl2N3O/c1-19(2)32(20(3)4)16-17-33-24-13-10-22(11-14-24)30-27(21-8-6-5-7-9-21)31-23-12-15-25(28)26(29)18-23/h5-15,18-20H,16-17H2,1-4H3,(H,30,31) |
InChI Key |
YCHDAUGVHFGKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)NC3=CC(=C(C=C3)Cl)Cl)C(C)C |
Origin of Product |
United States |
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